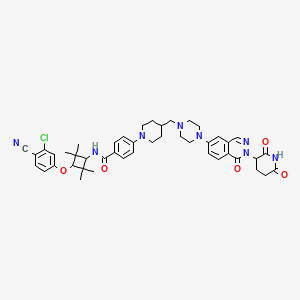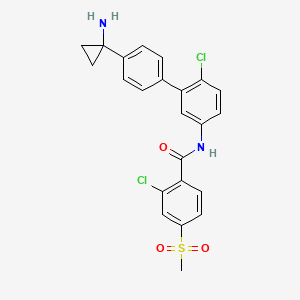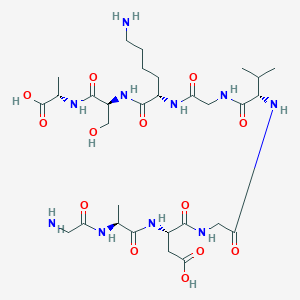
N,N'-Diacetylchitobiose-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Diacetylchitobiose-d6 is a deuterated derivative of N,N’-Diacetylchitobiose, a disaccharide composed of two N-acetyl-D-glucosamine units linked by a β(1→4) glycosidic bond. This compound is a significant intermediate in the degradation of chitin, a major component of the exoskeletons of arthropods and the cell walls of fungi . The deuterated form, N,N’-Diacetylchitobiose-d6, is often used in research to study metabolic pathways and enzyme mechanisms due to its stability and distinguishable isotopic signature.
准备方法
Synthetic Routes and Reaction Conditions
N,N’-Diacetylchitobiose-d6 can be synthesized through the deacetylation of chitin or its fragments. The process involves the use of chitin deacetylase enzymes, which specifically remove the acetyl groups from the non-reducing end of the sugar substrate . The reaction conditions typically include a buffered aqueous solution at a pH suitable for enzyme activity, often around pH 7.5 to 8.5, and temperatures ranging from 30°C to 50°C.
Industrial Production Methods
Industrial production of N,N’-Diacetylchitobiose-d6 involves the enzymatic hydrolysis of chitin using chitinases and chitin deacetylases. The process is optimized for large-scale production by controlling parameters such as enzyme concentration, substrate concentration, temperature, and pH. The product is then purified using techniques like chromatography to achieve high purity levels .
化学反应分析
Types of Reactions
N,N’-Diacetylchitobiose-d6 undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by chitinases, leading to the formation of N-acetyl-D-glucosamine units.
Deacetylation: Catalyzed by chitin deacetylases, resulting in the formation of glucosamine units.
Oxidation: Can be oxidized to produce corresponding carboxylic acids under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as chitinases in buffered aqueous solutions.
Deacetylation: Chitin deacetylases in buffered solutions at pH 7.5 to 8.5.
Oxidation: Oxidizing agents like hydrogen peroxide or periodate under controlled conditions.
Major Products Formed
Hydrolysis: N-acetyl-D-glucosamine.
Deacetylation: Glucosamine.
Oxidation: Corresponding carboxylic acids.
科学研究应用
N,N’-Diacetylchitobiose-d6 has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study the mechanisms of chitinases and chitin deacetylases.
Biology: Investigates the metabolic pathways of chitin degradation in various organisms.
Medicine: Explores potential therapeutic applications in treating diseases related to chitin metabolism.
Industry: Utilized in the production of bio-based materials and as a carbon source in fermentation processes
作用机制
The primary mechanism of action of N,N’-Diacetylchitobiose-d6 involves its interaction with chitinases and chitin deacetylases. These enzymes catalyze the hydrolysis and deacetylation of the compound, respectively. The molecular targets include the glycosidic bonds and acetyl groups within the disaccharide structure. The pathways involved are part of the broader chitin degradation pathway, which is crucial for the recycling of chitin in nature .
相似化合物的比较
Similar Compounds
N,N’-Diacetylchitobiose: The non-deuterated form, used in similar research applications.
N-Acetyl-D-glucosamine: A monomeric unit derived from the hydrolysis of N,N’-Diacetylchitobiose.
Chitobiose: A disaccharide similar to N,N’-Diacetylchitobiose but without acetyl groups.
Uniqueness
N,N’-Diacetylchitobiose-d6 is unique due to its deuterated nature, which provides stability and allows for precise tracking in metabolic studies. This isotopic labeling makes it particularly valuable in research involving mass spectrometry and nuclear magnetic resonance spectroscopy .
属性
分子式 |
C16H28N2O11 |
|---|---|
分子量 |
430.44 g/mol |
IUPAC 名称 |
2,2,2-trideuterio-N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-1,2,4-trihydroxy-6-oxo-5-[(2,2,2-trideuterioacetyl)amino]hexan-3-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h3,8-16,20-21,24-27H,4-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9+,10+,11+,12+,13+,14+,15+,16-/m0/s1/i1D3,2D3 |
InChI 键 |
PLJAKLUDUPBLGD-XUXADFLRSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C([2H])([2H])[2H])O)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


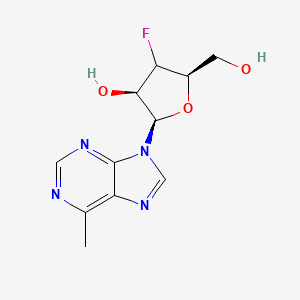
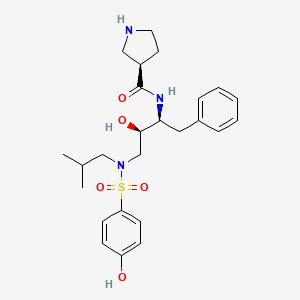
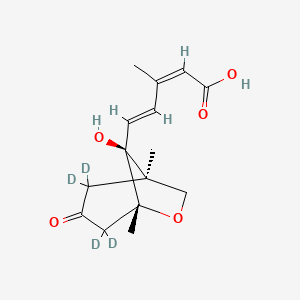
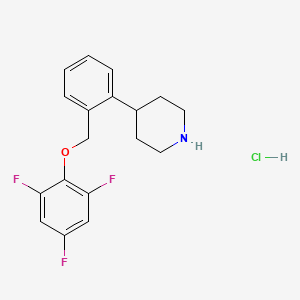
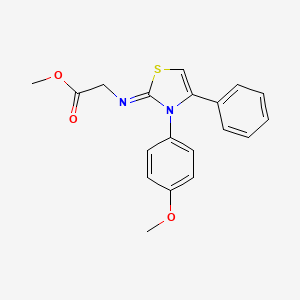
![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)
![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)
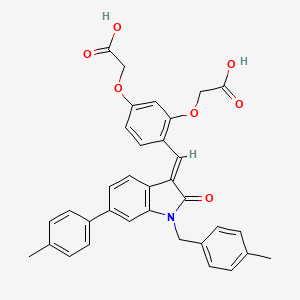
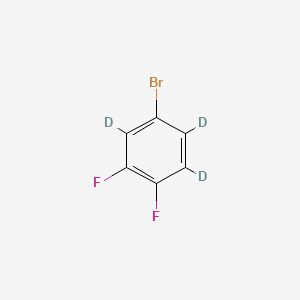
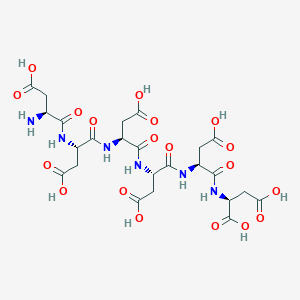
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393073.png)
